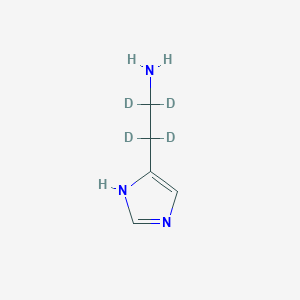

1,1,2,2-四氘代-2-(1H-咪唑-5-基)乙胺

描述

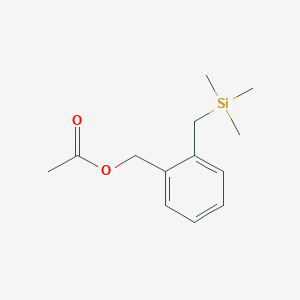

"1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine" is a compound that belongs to the class of organic compounds known as imidazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions.

Synthesis Analysis

The synthesis of imidazole derivatives, such as "1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine", often involves multistep reactions including Michael addition, hydrazinolysis, and Curtius rearrangement. For instance, 2-(1-Imidazolyl)ethanamine was synthesized from ethyl acrylate via these steps with an overall yield of about 72% (Y. Ri-sheng, 2010).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques like single-crystal X-ray diffraction. For example, the structure of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives was determined using this method, revealing important details about the arrangement of atoms and the overall geometry of the molecule (Z. Şahin et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions at the exocyclic methylene carbon atom, as demonstrated in the study of enehydroxylamino ketones (V. Reznikov et al., 2004). Additionally, these compounds can react with electrophiles like sodium cyanide to form nitriles.

科学研究应用

激酶抑制剂的药效团设计

咪唑支架,包括三取代和四取代衍生物,已被确定为 p38 丝裂原活化蛋白 (MAP) 激酶的选择性抑制剂,p38 丝裂原活化蛋白 (MAP) 激酶在促炎性细胞因子的释放中起着关键作用。研究重点关注这些化合物的分子设计、合成和活性研究,突出了 p38 与小有机配体复合物的晶体结构对于开发高选择性和有效激酶抑制剂的重要性 (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011)。

免疫反应调节剂

咪唑衍生物,尤其是咪喹莫德,通过诱导 IFN-α、-β 和各种白细胞介素等细胞因子的局部产生,作为免疫反应调节剂。这些化合物表现出显着的免疫调节、抗病毒、抗增殖和抗肿瘤活性,支持它们作为治疗皮肤病的局部用药的潜力 (Syed, T., 2001)。

钌配合物的抗癌活性

对钌化合物的研究,包括那些含有咪唑配体的化合物,已经显示出对各种癌症类型的有希望的细胞毒性谱。由于毒性降低、氧化态不同和作用机制不同,这些化合物比铂基配合物具有优势,使其适用于生物应用 (Motswainyana, W. M., & Ajibade, P. A., 2015)。

缓蚀

咪唑啉及其衍生物作为有效的缓蚀剂,特别是在石油工业中,因为它们环保、毒性低且具有成本效益。5 元杂环的存在使其能够牢固吸附在金属表面上,使其成为缓蚀研究的极佳候选物 (Sriplai, N., & Sombatmankhong, K., 2023)。

含氮杂环的合成

涉及咪唑衍生物的串联催化已被探索用于合成各种含氮杂环,突出了咪唑化合物在药物化学中的多功能性。这篇综述重点介绍了串联反应在开发药理活性杂环中的应用,截止到 2020 年 3 月 (Campos, J. F., & Berteina‐Raboin, S., 2020)。

作用机制

Target of Action

The primary target of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine, also known as Histamine-Alpha,Alpha,Beta,Beta-D4 2HCL, is likely to be similar to other imidazole-containing compounds . Imidazole compounds are known to interact with a broad range of targets, including enzymes. They are the core of many natural products such as histidine, purine, and histamine .

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They can act as enzyme substrates, providing insights into enzyme specificity.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action may be influenced by the solvent environment.

属性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661997 | |

| Record name | 2-(1H-Imidazol-5-yl)(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine | |

CAS RN |

344299-48-5 | |

| Record name | 2-(1H-Imidazol-5-yl)(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344299-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)